Cas no 94460-96-5 (Ethyl 2-[(phenylsulfonyl)anilino]acetate)

Ethyl 2-[(phenylsulfonyl)anilino]acetate is a sulfonamide-based ester compound with applications in organic synthesis and pharmaceutical research. Its structure features a phenylsulfonyl group linked to an anilinoacetate moiety, offering versatility as an intermediate in the preparation of biologically active molecules. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as nucleophilic substitutions or condensations. The phenylsulfonyl component contributes to stability and reactivity, making it useful in the development of sulfonamide derivatives. This compound is particularly valuable for researchers exploring novel pharmacophores or modifying sulfonamide scaffolds. Its well-defined chemical properties ensure consistent performance in synthetic workflows.
Ethyl 2-[(phenylsulfonyl)anilino]acetate structure
94460-96-5 structure
Product Name:Ethyl 2-[(phenylsulfonyl)anilino]acetate
CAS No:94460-96-5
MF:C16H17NO4S
MW:319.37548327446
CID:2858967
Update Time:2025-11-02

Ethyl 2-[(phenylsulfonyl)anilino]acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(N-phenylbenzenesulfonamido)acetate
    • ethyl 2-[(phenylsulfonyl)anilino]acetate
    • ethyl 2-[N-(benzenesulfonyl)anilino]acetate
    • ADAL1013725
    • Ethyl 2-[(phenylsulfonyl)anilino]acetate
    • Inchi: 1S/C16H17NO4S/c1-2-21-16(18)13-17(14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
    • InChI Key: YKXOJHDXMXOGIF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N(C1C=CC=CC=1)CC(=O)OCC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 445
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.1

Ethyl 2-[(phenylsulfonyl)anilino]acetate Pricemore >>

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Additional information on Ethyl 2-[(phenylsulfonyl)anilino]acetate

Comprehensive Guide to Ethyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 94460-96-5): Properties, Applications, and Market Insights

Ethyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 94460-96-5) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This ester derivative combines a phenylsulfonyl group with an anilinoacetate moiety, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for "Ethyl 2-[(phenylsulfonyl)anilino]acetate uses" or "CAS 94460-96-5 suppliers," highlighting its growing relevance in R&D.

The molecular formula of Ethyl 2-[(phenylsulfonyl)anilino]acetate is C16H17NO4S, with a molecular weight of 319.38 g/mol. Its structure features a sulfonamide linkage, which contributes to its stability and reactivity in various chemical transformations. Recent studies have explored its potential as a building block for "sulfonamide-based drug discovery," a trending topic in medicinal chemistry due to the increasing demand for novel therapeutic agents.

One of the most significant applications of CAS 94460-96-5 is in the synthesis of biologically active molecules. The compound's ability to act as a "versatile synthetic intermediate" has made it popular in the development of enzyme inhibitors and receptor modulators. With the rise of AI-driven drug discovery, queries like "machine learning in sulfonamide optimization" have surged, emphasizing the need for high-quality intermediates like this compound.

In agrochemical research, Ethyl 2-[(phenylsulfonyl)anilino]acetate has shown promise in the design of new crop protection agents. Its sulfonyl group is particularly effective in enhancing the bioavailability of active ingredients, addressing modern challenges such as "sustainable pesticide development." This aligns with global trends toward environmentally friendly agricultural solutions, a hot topic in 2024.

The global market for CAS 94460-96-5 is expanding, driven by increasing R&D investments in pharmaceuticals and agrochemicals. Suppliers often highlight its "high purity grades" and "custom synthesis options" to meet diverse research needs. Recent supply chain analyses indicate growing demand from emerging economies, particularly in Asia-Pacific regions where pharmaceutical innovation is accelerating.

From a regulatory perspective, Ethyl 2-[(phenylsulfonyl)anilino]acetate is generally classified as a research chemical with no significant restrictions in most jurisdictions. However, researchers should always verify "local chemical compliance regulations" before procurement, especially given the evolving landscape of chemical safety standards worldwide.

Storage and handling recommendations for 94460-96-5 typically include protection from moisture and extreme temperatures. The compound's stability under various conditions makes it suitable for long-term storage, a key consideration for laboratories managing "chemical inventory optimization"—another trending search term in laboratory management circles.

Analytical methods for Ethyl 2-[(phenylsulfonyl)anilino]acetate characterization commonly employ HPLC, NMR, and mass spectrometry techniques. The development of "advanced analytical protocols" for sulfonamide derivatives remains an active area of research, with many laboratories sharing methodologies through open-access platforms.

Future research directions for CAS 94460-96-5 may explore its potential in materials science, particularly in the design of "functional organic materials." The compound's unique electronic properties could make it valuable for organic electronics applications, aligning with the growing interest in sustainable material development.

For researchers considering Ethyl 2-[(phenylsulfonyl)anilino]acetate for their projects, it's recommended to consult recent literature on "sulfonamide chemistry advancements" and "green synthesis methods." These emerging areas reflect the compound's ongoing relevance in addressing contemporary scientific challenges while adhering to principles of sustainable chemistry.

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